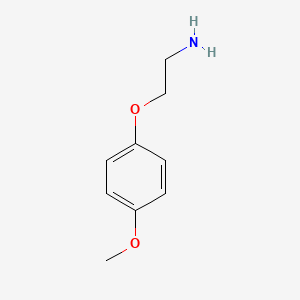

2-(4-Methoxyphenoxy)ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRCDWIZAGWUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50800-92-5 | |

| Record name | 1-(2-aminoethoxy)-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)ethylamine

This guide provides a comprehensive technical overview of 2-(4-methoxyphenoxy)ethylamine, a chemical compound with potential applications in research and development, particularly within the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, and potential areas of application.

Introduction

This compound, and its isomeric counterpart 2-(2-methoxyphenoxy)ethylamine, belong to a class of phenoxyethylamine compounds. While the 2-methoxy isomer is a well-documented intermediate in the synthesis of cardiovascular drugs such as Carvedilol and Tamsulosin, the 4-methoxy isomer is a less-explored molecule with potential for novel applications.[1][2][3] This guide focuses on the known properties and potential synthesis of this compound, providing a foundational resource for its scientific exploration.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₉H₁₃NO₂.[4] Its fundamental properties are summarized in the table below. It is important to note that this compound is primarily intended for research use only and not for diagnostic or therapeutic applications.[4]

| Property | Value | Source(s) |

| CAS Number | 50800-92-5 | [4] |

| Molecular Formula | C₉H₁₃NO₂ | [4] |

| Molecular Weight | 167.21 g/mol | [4] |

| Appearance | Not specified, likely a solid | |

| Melting Point | 38-40 °C | |

| Boiling Point | 127 °C or 136 °C (discrepancy in reported values) | |

| Solubility | Data not available |

The hydrochloride salt of this amine, this compound hydrochloride, is also commercially available and possesses a distinct CAS number (98959-77-4) and molecular weight (203.67 g/mol ).[5][][7][8]

Synthesis of this compound

Proposed Synthetic Pathway

A two-step synthetic pathway is proposed, starting with the alkylation of 4-methoxyphenol followed by a Gabriel synthesis or a related amine synthesis.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of 1-(2-Bromoethoxy)-4-methoxybenzene

-

To a solution of 4-methoxyphenol (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add a base such as potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,2-dibromoethane (2-3 equivalents) to the reaction mixture.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-(2-bromoethoxy)-4-methoxybenzene.

Step 2: Synthesis of this compound (Gabriel Synthesis)

-

Dissolve 1-(2-bromoethoxy)-4-methoxybenzene (1 equivalent) and potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

-

Heat the reaction mixture to 80-100 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the mixture to room temperature and add hydrazine hydrate (1.5-2 equivalents).

-

Heat the mixture to reflux for 2-4 hours to cleave the phthalimide group.

-

After cooling, acidify the reaction mixture with hydrochloric acid and filter to remove the phthalhydrazide byproduct.

-

Basify the filtrate with a strong base, such as sodium hydroxide, to a pH of >12.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Analytical Characterization

Comprehensive analytical data for this compound is not widely published. However, standard analytical techniques can be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 6.8-7.5 ppm), the two methylene groups of the ethyl chain (likely between 3.0 and 4.5 ppm), the methoxy group protons (around 3.8 ppm), and the amine protons (a broad singlet which can appear over a wide range and is D₂O exchangeable).

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methoxy carbon, and the two carbons of the ethylamine side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound should exhibit characteristic absorption bands corresponding to its functional groups:

-

N-H stretching: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretching: Absorptions around 2850-3000 cm⁻¹ for the aliphatic and aromatic C-H bonds.

-

C=C stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretching: Strong absorptions in the 1000-1300 cm⁻¹ range for the ether linkages.

Mass Spectrometry (MS)

Mass spectrometric analysis, typically using electrospray ionization (ESI), would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 168.2. Fragmentation patterns would likely involve cleavage of the C-O and C-C bonds of the ethylamine side chain.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data for the isomeric 2-(2-methoxyphenoxy)ethylamine, it should be handled with care in a well-ventilated laboratory fume hood.[9] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The hydrochloride salt is a solid and should be handled in a manner that avoids dust generation.

Potential Applications in Research and Drug Discovery

While the primary documented application of phenoxyethylamines is as intermediates in pharmaceutical synthesis, the structural motif of this compound suggests several avenues for research.[1][3]

Caption: Potential research applications of this compound.

-

Scaffold for Combinatorial Chemistry: The primary amine functionality provides a reactive handle for the synthesis of a diverse library of compounds through reactions such as amidation, sulfonylation, and reductive amination.

-

Structure-Activity Relationship (SAR) Studies: As an analog of the pharmaceutically relevant 2-methoxy isomer, this compound can be used in SAR studies to understand the influence of the methoxy group's position on biological activity.

-

Development of Novel Bioactive Molecules: The phenoxyethylamine core is present in various biologically active molecules. This compound serves as a valuable starting material for the synthesis of novel candidates for drug discovery programs targeting a range of biological targets. One report suggests a potential application of this compound as an electrolyte for batteries.[10]

Conclusion

This compound is a chemical compound with established physical and chemical properties. While its biological activities and applications are not as extensively studied as its 2-methoxy isomer, its chemical structure presents it as a valuable building block for synthetic chemistry and drug discovery. The synthesis protocols adapted from related compounds provide a clear path for its preparation in a laboratory setting. Further research into the biological profile of this molecule and its derivatives could unveil novel therapeutic agents or research tools.

References

- 2-(4-methoxyphenoxy)ethanamine hydrochloride, 97%, Thermo Scientific. (n.d.). Fisher Scientific.

- This compound Hydrochloride (CAS# 98959-77-4). (n.d.). BenchChem.

- CAS 98959-77-4 | Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride (Cas 74719-64-5). (n.d.). Parchem.

- This compound hydrochloride. (n.d.). Oakwood Chemical.

- This compound | CAS 50800-92-5. (n.d.). Santa Cruz Biotechnology.

- 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0. (2025). ChemicalBook.

- 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride. (n.d.). Georganics.

- Lekkala, R., et al. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. WO2009128088A2.

- 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India. (n.d.). Vihita Bio.

- 2-(2-Methoxyphenoxy)ethylamine Hydrochloride. (n.d.).

- 4-Methoxyphenol synthesis. (n.d.). ChemicalBook.

- 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005. (n.d.). PubChem.

- 2-(2-Methoxyphenoxy)

- Lekkala, R., et al. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. WO2009128088A2.

- 2-(4-Methoxyphenyl)ethylamine | CAS 55-81-2. (n.d.). Santa Cruz Biotechnology.

- This compound. (n.d.). CymitQuimica.

- This compound, 97%+ Purity, C9H13NO2, 5 grams. (n.d.). CP Lab Safety.

Sources

- 1. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]

- 2. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 3. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

- 4. scbt.com [scbt.com]

- 5. 2-(4-methoxyphenoxy)ethanamine hydrochloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. parchem.com [parchem.com]

- 8. This compound hydrochloride [oakwoodchemical.com]

- 9. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CymitQuimica [cymitquimica.com]

2-(4-Methoxyphenoxy)ethylamine molecular structure and weight

An In-Depth Technical Guide to 2-(4-Methoxyphenoxy)ethylamine

Executive Summary: This document provides a comprehensive technical overview of this compound, a distinct chemical entity with specific molecular and physicochemical properties. While its direct applications are not as extensively documented as its structural isomers, its architecture is representative of a class of compounds that are pivotal as intermediates in the synthesis of pharmacologically active molecules. This guide will detail its molecular structure, physicochemical characteristics, a representative synthetic pathway based on analogous compounds, and its potential utility in research and development, particularly when viewed in the context of its more widely applied isomers. The information is curated for researchers, chemists, and professionals in drug development who require a foundational understanding of this compound's properties and potential.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's identity and physical characteristics is the cornerstone of its application in any scientific endeavor. These properties dictate its behavior in chemical reactions, its solubility in various media, and its overall suitability as a synthetic building block.

Nomenclature and Chemical Identifiers

The compound is identified by several names and registry numbers across various chemical databases.[1][2] The primary identifier is its CAS (Chemical Abstracts Service) number, which is unique to this specific chemical substance.

| Identifier | Value |

| IUPAC Name | 2-(4-methoxyphenoxy)ethan-1-amine |

| Synonyms | 1-(2-Aminoethoxy)-4-methoxybenzene, 2-(p-Methoxyphenoxy)ethylamine[2][3] |

| CAS Number | 50800-92-5[1][3][4] |

| Molecular Formula | C9H13NO2[1][3][4] |

| Canonical SMILES | COC1=CC=C(OCCN)C=C1[1][2] |

| InChIKey | YXRCDWIZAGWUBL-UHFFFAOYSA-N[2][3] |

Molecular Structure

This compound is comprised of three key functional groups:

-

A phenyl ring substituted at positions 1 and 4 (para).

-

A methoxy group (-OCH3) attached to the phenyl ring, forming an anisole derivative.

-

An aminoethyl ether side chain (-O-CH2-CH2-NH2) . The ether linkage provides chemical stability, while the terminal primary amine group is a key site of reactivity, acting as a nucleophile and a base.

Caption: 2D structure of this compound.

Physicochemical Data

The compound's physical properties are summarized below. Its low melting point indicates it exists as a solid at standard room temperature but will readily melt upon gentle heating.[1] The predicted pKa suggests it is a moderately strong base, typical for a primary aliphatic amine.[2]

| Property | Value | Source |

| Molecular Weight | 167.21 g/mol | [1][3][4] |

| Melting Point | 38-40 °C | [1] |

| Boiling Point | 127 °C | [1] |

| Density | 1.06 g/cm³ | [1] |

| pKa (Predicted) | 8.24 ± 0.10 | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO | [2] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [2] |

Synthesis and Chemical Reactivity

While specific synthetic protocols for this compound are not widely published, a reliable pathway can be extrapolated from established methods for its structural isomers, particularly the 2-methoxy analogue, which is a key industrial intermediate.[5][6][7]

Representative Synthetic Pathway

A common and industrially relevant approach for synthesizing aryloxy ethylamines is a multi-step process that begins with the corresponding phenol. The choice of this pathway is dictated by the commercial availability of starting materials and the efficiency of the transformations.

-

Williamson Ether Synthesis: The process commences by reacting 4-methoxyphenol with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1-bromo-2-chloroethane. This reaction, typically performed in the presence of a base like sodium hydroxide, forms the ether linkage and yields an intermediate, 1-halo-2-(4-methoxyphenoxy)ethane. The base is crucial for deprotonating the phenolic hydroxyl group, generating a phenoxide anion that acts as the nucleophile.

-

Gabriel Synthesis: The resulting halo-alkane is then treated with potassium phthalimide. This is the first step of the Gabriel synthesis, a robust method for preparing primary amines that avoids the over-alkylation often seen when using ammonia. The phthalimide anion displaces the halide to form an N-alkylated phthalimide derivative.

-

Amine Deprotection: In the final step, the phthalimide protecting group is removed to liberate the desired primary amine. This is typically achieved by hydrazinolysis (using hydrazine hydrate) or by alkaline hydrolysis, which cleaves the imide bonds.

This sequence is a self-validating system; the purity of the intermediate at each stage can be confirmed by standard analytical techniques (TLC, GC-MS), ensuring the final product's quality.

Caption: Representative workflow for the synthesis of this compound.

Applications in Research and Development

The utility of this compound is best understood by examining the well-established applications of its isomers and the broader phenethylamine scaffold.[8]

Role as a Chemical Intermediate

The primary value of this molecule lies in its bifunctional nature. The terminal amine serves as a potent nucleophile, ideal for forming bonds with electrophilic centers in more complex molecules. This makes it a valuable building block in multi-step organic synthesis. One niche application cited in the literature is its potential use as an electrolyte for batteries.[3]

Case Study: Pharmaceutical Synthesis with Isomeric Analogues

While applications for the 4-methoxy isomer are emerging, the 2-methoxy isomer, 2-(2-methoxyphenoxy)ethylamine , is a critical intermediate in the pharmaceutical industry.[9] It is indispensable for the synthesis of Carvedilol, a widely prescribed medication for treating hypertension and heart failure.[10]

In the synthesis of Carvedilol, 2-(2-methoxyphenoxy)ethylamine is reacted with 4-(oxiran-2-ylmethoxy)-9H-carbazole.[7][11] The primary amine of the ethylamine derivative performs a nucleophilic attack on the epoxide ring of the carbazole derivative, opening the ring and forming the final drug molecule. This specific reaction highlights the crucial role of the amine group and underscores why this class of compounds is so valuable in drug development. The reliability and purity of this intermediate are paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).

The broader 2-phenethylamine framework is a privileged scaffold in medicinal chemistry, forming the core of many neurotransmitters and drugs targeting adrenergic, dopamine, and serotonin (5-HT) receptors.[8]

Safety and Handling

Based on data for analogous compounds, this compound should be handled with care. GHS hazard classifications for similar molecules include:

Recommended Handling Protocol:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation.

-

Storage: Keep the container tightly sealed and store under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C) to prevent degradation.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling.

References

-

PubChem. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005. Available from: [Link]

-

precisionFDA. 2-(2-METHOXYPHENOXY)ETHYL AMINE. Available from: [Link]

-

Unipharma. 2-(2-Methoxyphenoxy)ethylamine: A Crucial Intermediate for Cardiovascular Therapies. Available from: [Link]

- Google Patents. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.

-

SpectraBase. 2-(4-Methoxyphenoxy)acetic acid ethyl ester - Optional[MS (GC)] - Spectrum. Available from: [Link]

- Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

-

Justia Patents. Novel process for the preparation of 1-(9h-carbazol-4-yloxy)-3-[[2-(-methoxyphenoxy)-ethyl] amino]-propan-2-ol. Available from: [Link]

- Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

-

MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]

- 6. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 7. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

- 10. 2-(2-Methoxyphenoxy) Ethylamine Supplier | Punagri [punagri.com]

- 11. patents.justia.com [patents.justia.com]

- 12. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Maze: A Technical Guide to the Solubility Profile of 2-(4-Methoxyphenoxy)ethylamine

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility profile of 2-(4-Methoxyphenoxy)ethylamine. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document equips researchers with the theoretical knowledge and practical methodologies to establish a robust solubility profile tailored to their specific applications.

Executive Summary

This compound is a chemical compound with potential applications in various research and development sectors, including as an electrolyte for batteries.[1] Its solubility is a critical parameter influencing its behavior in different systems. This guide outlines the structural features of the molecule that govern its solubility, provides qualitative solubility information, and presents detailed experimental protocols for quantitative solubility determination. By following the methodologies outlined herein, researchers can generate reliable and reproducible solubility data, a cornerstone for any successful research or development endeavor.

Theoretical Framework for Solubility

The solubility of this compound is governed by its molecular structure, which features a combination of polar and non-polar moieties. The methoxy (-OCH₃) and ethylamine (-CH₂CH₂NH₂) groups introduce polarity and the capacity for hydrogen bonding, suggesting potential solubility in polar solvents. Conversely, the phenyl ring constitutes a significant non-polar region, indicating a likelihood of solubility in organic solvents.

A related compound, 2-(4-Methoxyphenyl)ethylamine, is described as being slightly soluble in water and soluble in many organic solvents such as ethanol and diethyl ether.[2] Similarly, the isomer 2-(2-Methoxyphenoxy)ethylamine is reported to be slightly soluble in water and soluble in organic solvents like ethanol, methanol, and acetone.[3][4] This information provides a valuable qualitative starting point for assessing the solubility of this compound.

Key Structural Considerations:

-

Amine Group: The primary amine group is basic and can be protonated in acidic solutions, which would significantly increase aqueous solubility. Therefore, the pH of the aqueous medium is a critical factor to consider.[5]

-

Ether Linkage: The ether group can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

-

Phenyl Ring: The aromatic ring is hydrophobic and will favor interactions with non-polar solvents.

Based on these features, a general solubility trend can be predicted, which can then be confirmed and quantified using the experimental methods detailed below.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, standardized experimental protocols are essential. The "gold standard" for determining equilibrium solubility is the shake-flask method.[6][7]

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely used and reliable technique for measuring the thermodynamic equilibrium solubility of a compound.[6][8][9] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the saturated solution is measured.[6][8]

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial containing a precise volume of the test solvent.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached.[8][10]

-

Sample Collection and Preparation: After the equilibration period, cease agitation and allow the vials to stand, permitting the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: To ensure that no undissolved solid is included in the analysis, filter the collected supernatant through a suitable filter (e.g., a 0.45 µm syringe filter).

-

Analysis: Quantify the concentration of this compound in the clear filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Data Reporting: Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

It is crucial to verify the pH of the solution after the experiment, especially for aqueous solvents, as the dissolution of an amine can alter the final pH.[6]

Predicted and Known Solubility Profile

Table 1: Predicted and Known Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted/Known Solubility | Rationale |

| Polar Protic | Water | Slightly Soluble[2][3] | The polar amine and ether groups are countered by the non-polar phenyl ring. |

| Ethanol | Soluble[2][3] | The ethanol molecule has both polar and non-polar characteristics, making it a good solvent. | |

| Methanol | Soluble[3] | Similar to ethanol, methanol can interact with both polar and non-polar parts of the molecule. | |

| Polar Aprotic | Acetone | Soluble[3] | The polarity of acetone can solvate the polar groups of the molecule. |

| Acetonitrile | Likely Soluble | A common polar aprotic solvent in which many organic compounds are soluble. | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. | |

| Non-Polar | Diethyl Ether | Soluble[2] | The non-polar nature of diethyl ether will readily solvate the phenyl ring. |

| Toluene | Likely Soluble | The aromatic nature of toluene will have favorable interactions with the phenyl ring. | |

| Hexane | Likely Sparingly Soluble | The highly non-polar nature of hexane may not be sufficient to overcome the polarity of the amine and ether groups. |

Data Interpretation and Application

The determined solubility data is fundamental for a variety of applications in research and development. In drug discovery, for instance, solubility is a key determinant of a compound's bioavailability.[10][11] For applications in materials science, such as electrolytes, solubility in different organic solvents will dictate the formulation possibilities.

Logical Flow for Solubility Assessment:

Caption: Logical workflow for assessing the solubility of this compound.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility profile of this compound. While a comprehensive set of quantitative data is not yet publicly available, the theoretical background and detailed experimental protocols presented herein empower researchers to generate the high-quality, reliable data necessary for their specific needs. Adherence to the outlined methodologies will ensure the generation of a validated and comprehensive solubility profile, facilitating the effective application of this compound in various scientific and industrial endeavors.

References

-

BioAssay Systems. (n.d.). Shake Flask Method. Retrieved from [Link]

-

Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Biorelevant.com. (n.d.). Equilibrium solubility of a drug substance. Retrieved from [Link]

-

Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

ADMET & DMPK. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

International Journal of Pharmaceutical and Research Science. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

High Purity at Best Price. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine (Base). Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Ethanamine, 2-(3-methoxyphenoxy)-. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2-(4-Methoxyphenyl)Ethylamine: Properties, Uses, Safety, and Supplier Information | Buy High-Purity 2-(4-Methoxyphenyl)Ethylamine in China [nj-finechem.com]

- 3. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price [nigamfinechem.co.in]

- 4. 2-(2-Methoxyphenoxy)Ethylamine: Properties, Uses, Safety, Synthesis & Supplier China | Buy High Purity 2-(2-Methoxyphenoxy)Ethylamine Online [nj-finechem.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. biorelevant.com [biorelevant.com]

- 9. researchgate.net [researchgate.net]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Senior Application Scientist's Guide to the Safe Handling of 2-(4-Methoxyphenoxy)ethylamine

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive safety and handling guide for 2-(4-Methoxyphenoxy)ethylamine (CAS No. 50800-92-5). As a crucial intermediate in various research and development applications, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide context, causality, and practical, field-tested protocols for its safe use.

Core Chemical Identity and Physicochemical Properties

This compound is an organic compound whose utility in synthesis is predicated on its bifunctional nature, containing both a primary amine and a methoxy-substituted phenoxy group.[1][2][3] These functional groups dictate its reactivity, solubility, and, critically, its hazard profile. The primary amine group confers a basic character and is the principal driver of its corrosive nature.

A summary of its key physicochemical properties is presented below. This data is essential for designing appropriate experimental and storage conditions.

| Property | Value | Source |

| CAS Number | 50800-92-5 | [1][2][3][4] |

| Molecular Formula | C9H13NO2 | [1][2][3] |

| Molecular Weight | 167.21 g/mol | [1][2] |

| Melting Point | 38-40°C | [1] |

| Boiling Point | 127°C | [1] |

| Density | 1.06 g/cm³ | [1] |

Hazard Identification and Risk Assessment

The primary operational hazard associated with this compound is its corrosivity.[4] The amine functionality makes the compound alkaline, capable of causing severe chemical burns upon contact with skin, eyes, and mucous membranes. Ingestion can lead to severe damage and potential perforation of the gastrointestinal tract.[4] It is crucial to understand that the full toxicological profile of this compound has not been completely investigated, which necessitates a cautious approach, treating it as potentially harmful via all routes of exposure.[4]

GHS Hazard Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1C | Causes severe skin burns and eye damage.[5] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[5] |

The causality behind these classifications stems from the amine's ability to hydrolyze tissues, leading to cell death and inflammation. The respiratory irritation is a direct consequence of the compound's potential volatility and its caustic nature when in contact with the moist surfaces of the respiratory system.

Proactive Safety: Handling and Engineering Controls

A proactive, rather than reactive, approach to safety is essential. The following protocols are designed as a self-validating system to minimize exposure risk.

Core Handling Protocol:

-

Work Area Designation: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control vapor and dust exposure.[4][5]

-

Ventilation: Ensure adequate ventilation is maintained. The fume hood's airflow should be verified before commencing work. This is the primary engineering control to prevent inhalation exposure.[4][5]

-

Preventing Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[4] Use appropriate personal protective equipment (PPE) at all times.

-

Dispensing: When handling the solid, use tools (spatulas, etc.) that will not generate static electricity. For solutions, use a calibrated pipette or a similar device to avoid splashes.

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and acid chlorides.[4][6] The storage area should be clearly marked and secured.[4]

Mandatory Engineering Controls:

-

Chemical Fume Hood: Use is mandatory for all operations that could generate dust or vapors.[5]

-

Eyewash Stations and Safety Showers: These must be located in the immediate vicinity of the workstation and be tested regularly.[4][5] Their availability is non-negotiable for immediate decontamination in case of accidental exposure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static choice but is dictated by the specifics of the experimental procedure. The following workflow provides a logical system for determining the appropriate level of protection.

Caption: PPE selection workflow based on experimental task.

Detailed PPE Specifications:

-

Eye/Face Protection: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield may be required for tasks with a high splash potential.

-

Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[4][7] Ensure gloves are inspected before use and are changed immediately if contaminated.

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]

Emergency Response and First-Aid Protocols

Immediate and correct action following an exposure is critical to mitigating harm. All personnel must be trained on these procedures.

Caption: Emergency response workflow for different exposure routes.

Step-by-Step First-Aid Measures:

-

Eye Contact: Immediate and thorough rinsing is critical. Flush eyes continuously with plenty of water for at least 15 minutes, holding the eyelids open.[4][8] Immediate medical attention is required.[4]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4] Flush the affected area for at least 15 minutes.[8] Immediate medical attention is required.[4]

-

Inhalation: Remove the victim from the exposure to fresh air.[4][9] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[4][9] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting, as this can cause further damage.[4] Rinse the mouth with water and call a physician or poison control center immediately.[4] Ingestion is a severe medical emergency due to the risk of perforation.[4]

Fire and Explosion Hazard Data

While not highly flammable, this compound will burn. In the event of a fire, the primary concern is the hazardous decomposition products.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[4]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[4]

Stability and Reactivity Profile

Understanding the chemical's stability is key to preventing hazardous reactions.

-

Stability: The compound is stable under normal storage and handling conditions.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[4][6] The amine group will react exothermically with acids in a neutralization reaction.

-

Conditions to Avoid: Incompatible products.[4] Keep away from heat and sources of ignition.[4]

Toxicological and Ecological Information

The toxicological properties of this compound have not been fully investigated.[4] This data gap is a critical piece of information, as it dictates that the compound must be handled with the assumption that it may have unknown chronic effects. Ecotoxicity data is also limited, and the compound should not be released into the environment.[4] Do not empty into drains.[4]

Disposal Considerations

Waste disposal must be conducted in accordance with all local, regional, and national regulations.

Protocol for Disposal:

-

Classification: This chemical waste must be classified as hazardous.[4]

-

Containment: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal: Dispose of the waste through a licensed professional waste disposal service. Do not attempt to dispose of it via standard laboratory drains or as regular trash.

References

-

CP Lab Safety. (n.d.). This compound, 97%+ Purity, C9H13NO2, 5 grams. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. Retrieved from [Link]

-

Capot Chemical. (2010, December 16). MSDS of 2-(2-Methoxyphenoxy)Ethylamine Hydrochloride. Retrieved from [Link]

-

Pharos. (n.d.). 2-(2-Methoxyphenoxy)ethylamine. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

Hesperian Health Guides. (2024, July 6). First aid for chemicals. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-(4-Methoxyphenyl)Ethylamine: Properties, Uses, Safety, and Supplier Information | Buy High-Purity 2-(4-Methoxyphenyl)Ethylamine in China [nj-finechem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. en.hesperian.org [en.hesperian.org]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. capotchem.com [capotchem.com]

A Comprehensive Technical Guide to the Chemical Stability and Storage of 2-(4-Methoxyphenoxy)ethylamine

This guide provides an in-depth analysis of the chemical stability of 2-(4-Methoxyphenoxy)ethylamine and outlines best practices for its storage and handling. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure the long-term integrity of this valuable research compound.

Executive Summary

This compound is a primary amine containing an aryl ether linkage, functional groups that dictate its reactivity and stability profile. While generally stable under recommended storage conditions, its susceptibility to oxidative and acid-catalyzed degradation necessitates careful handling and storage to prevent the formation of impurities that could compromise experimental outcomes. This guide elucidates the primary degradation pathways—oxidation of the ethylamine moiety and, to a lesser extent, cleavage of the aryl ether bond—and provides actionable protocols to mitigate these risks. Adherence to these guidelines will ensure the compound's purity and performance in sensitive research and development applications.

Chemical Identity and Properties

A foundational understanding of the physicochemical properties of this compound is paramount to appreciating its stability.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 2-(4-Methoxyphenoxy)ethanamine | [2] |

| CAS Number | 50800-92-5 | [2] |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| Appearance | Solid | [3] |

| Melting Point | 38-40°C | [4] |

Core Principles of Chemical Stability

The stability of this compound is primarily influenced by its two key functional groups: the primary amine and the aryl ether. While aryl ethers are generally characterized by their low reactivity and stability, the primary amine group is more susceptible to degradation, particularly through oxidation.[5][6]

Potential Degradation Pathways

Understanding the potential chemical transformations that this compound can undergo is critical for developing effective storage strategies.

Caption: Primary degradation pathways for this compound.

-

Oxidative Degradation: The primary amine functionality is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[5] This can lead to the formation of corresponding imines, aldehydes, or amides.[1][7]

-

Acid-Catalyzed Cleavage: While the aryl ether bond is generally stable, it can be cleaved under strongly acidic conditions, particularly with hydrobromic or hydroiodic acid.[4][8][9][10] This is less of a concern under typical storage conditions but is a critical consideration in experimental design.

-

Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates. While this is often a reversible process, it can lead to the appearance of impurities over time.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage.[11] | Low temperatures slow down the rate of all potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and atmospheric moisture, thereby preventing oxidative degradation and hydrolysis. |

| Light | Protect from light by using amber vials or storing in the dark. | Light can catalyze oxidative degradation pathways. |

| Container | Use tightly sealed containers. | Prevents the ingress of air and moisture. |

Handling Procedures

-

Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere, such as in a glove box, to minimize exposure to air and moisture.

-

Avoid Incompatible Materials: Do not store or handle this compound with strong acids, acid chlorides, or strong oxidizing agents.[3]

-

Use Clean Equipment: Ensure all spatulas, glassware, and other equipment are clean and dry before use to prevent contamination.

Experimental Workflow: Stability Assessment

To empirically validate the stability of this compound under various conditions, a systematic stability study can be performed.

Caption: Workflow for assessing the stability of this compound.

Protocol for Accelerated Stability Study

Objective: To assess the stability of this compound under accelerated degradation conditions.

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Formic acid (for mobile phase)

-

Amber and clear glass vials with screw caps

-

Calibrated oven and photostability chamber

Procedure:

-

Sample Preparation: Accurately weigh 10 mg of this compound into separate amber and clear glass vials.

-

Stress Conditions:

-

Thermal Stress: Place a set of amber vials in an oven at 40°C.

-

Photostability: Place a set of clear vials in a photostability chamber according to ICH guidelines.

-

Air Exposure: Leave a set of amber vials open to the atmosphere in a desiccator to control for humidity.

-

Control: Store a set of amber vials at the recommended -20°C.

-

-

Time Points: Withdraw samples at t=0, 1, 2, and 4 weeks.

-

Sample Analysis:

-

Dissolve the contents of each vial in a known volume of acetonitrile.

-

Analyze by HPLC with UV detection to determine the purity and identify any degradation products. An LC-MS method can be used for the identification of unknown peaks.

-

-

Data Analysis: Quantify the percentage of this compound remaining at each time point and identify the major degradation products.

Material Compatibility

When storing and handling this compound, it is important to use compatible materials to avoid leaching of contaminants or degradation of the storage container.

| Material | Compatibility |

| Glass (Borosilicate) | Excellent |

| Polytetrafluoroethylene (PTFE) | Excellent |

| Polypropylene (PP) | Good |

| Stainless Steel | Good |

It is always recommended to perform a preliminary compatibility test with any new material that will be in prolonged contact with the compound.

Conclusion

The chemical stability of this compound is robust when appropriate storage and handling procedures are followed. The primary risks to its integrity are oxidation of the amine group and, to a much lesser extent, acid-catalyzed cleavage of the ether linkage. By storing the compound at low temperatures, under an inert atmosphere, and protected from light, researchers can ensure its purity and reliability for their scientific endeavors. The protocols and insights provided in this guide serve as a comprehensive resource for maintaining the long-term stability of this important chemical entity.

References

- Zhang, Y., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

-

CP Lab Safety. (n.d.). This compound, 97%+ Purity, C9H13NO2, 5 grams. Retrieved from [Link]

-

PharmiWeb.com. (2023, October 26). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. Retrieved from [Link]

- Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346–353.

-

Wikipedia. (n.d.). Ether. Retrieved from [Link]

- Bansode, A. H., & Suryavanshi, G. (2018). Metal-free hypervalent iodine/TEMPO mediated oxidation of amines and mechanistic insight into the reaction pathways. RSC Advances, 8(56), 32055-32062.

- Sergeev, A. G., & Hartwig, J. F. (2011). Catalytic, regiodivergent hydrogenolysis of a C–O bond in an aryl ether.

- Bollini, P., et al. (2011). Oxidative degradation of aqueous amine solutions for CO2 capture: Primary versus secondary versus tertiary amines. Industrial & Engineering Chemistry Research, 50(15), 9015-9021.

-

Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

- Cornelisse, J., & Havinga, E. (1975). Photosubstitution reactions of aromatic compounds. Chemical Reviews, 75(4), 353-388.

-

Chemistry LibreTexts. (2015, July 14). 9.8: Reactions of Ethers. Retrieved from [Link]

-

OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. Retrieved from [Link]

Sources

- 1. Manganese oxide-catalyzed transformation of primary amines to primary amides through the sequence of oxidative dehydrogenation and successive hydration - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. academic.oup.com [academic.oup.com]

- 6. pharmiweb.com [pharmiweb.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 11. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(Phenoxy)ethylamine Derivatives: Spotlight on 2-(4-Methoxyphenoxy)ethylamine

Abstract

This technical guide provides a detailed examination of 2-(4-Methoxyphenoxy)ethylamine, a specific phenoxyethylamine derivative. Recognizing the significant disparity in publicly available research and commercial application, this document also presents a comparative analysis with its extensively studied isomer, 2-(2-Methoxyphenoxy)ethylamine. The guide is structured to offer researchers, scientists, and drug development professionals a clear understanding of the chemical identity, properties, and potential applications of the target compound, while providing a broader context through the lens of its more prominent counterpart. We will delve into nomenclature, physicochemical properties, and the established role of the 2-methoxy isomer as a critical intermediate in the synthesis of major pharmaceutical agents, thereby offering valuable insights for future research and development.

Part 1: Characterization of this compound

This compound, the para-substituted isomer, is a distinct chemical entity. While less documented in academic and patent literature compared to its ortho isomer, a foundational understanding of its identity and properties is crucial for any research endeavor.

Synonyms and Alternative Names

Correctly identifying a chemical compound is the bedrock of scientific research. This compound is known by several names and identifiers across various chemical databases and suppliers.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value | Source |

|---|---|---|

| CAS Number | 50800-92-5 | [1][2][3] |

| IUPAC Name | 2-(4-methoxyphenoxy)ethan-1-amine | [4] |

| Molecular Formula | C₉H₁₃NO₂ | [1][2][3] |

| Synonyms | 2-(4-METHOXYPHENOXY)-1-ETHANAMINE, 2-(4-METHOXYPHENOXY)ETHANAMINE, this compound hydrochloride | [1][4] |

| Canonical SMILES | COC1=CC=C(C=C1)OCCN | [1] |

| InChI Key | YXRCDWIZAGWUBL-UHFFFAOYSA-O |[1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental settings, including solubility, stability, and reactivity. The following data has been compiled from chemical supplier technical data sheets.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 167.21 g/mol | [1][2] |

| Melting Point | 38-40ºC | [1] |

| Boiling Point | 127ºC | [1] |

| Flash Point | 136ºC | [1] |

| Density | 1.06 g/cm³ | [1] |

| Purity (Typical) | 96-97%+ |[1][3] |

Part 2: The Isomeric Counterpart: 2-(2-Methoxyphenoxy)ethylamine

A comprehensive discussion of phenoxyethylamine derivatives for a drug development audience would be incomplete without examining 2-(2-Methoxyphenoxy)ethylamine (the ortho isomer). This compound is a well-established and critical building block in the pharmaceutical industry, and its extensive documentation provides a valuable comparative framework.

Synonyms and High-Volume Industrial Relevance

The prevalence of 2-(2-Methoxyphenoxy)ethylamine in industrial synthesis has led to a wide array of synonyms and identifiers. Its primary importance lies in its role as a key intermediate for blockbuster cardiovascular drugs.[5][6]

Table 3: Chemical Identifiers for 2-(2-Methoxyphenoxy)ethylamine

| Identifier Type | Value | Source |

|---|---|---|

| CAS Number | 1836-62-0 | [7][8][9] |

| IUPAC Name | 2-(2-methoxyphenoxy)ethanamine | [7][9] |

| Molecular Formula | C₉H₁₃NO₂ | [5][7][9] |

| Synonyms | Guaiacoxyethylamine, 1-(2-Aminoethoxy)-2-methoxybenzene, 2-(o-Methoxyphenoxy)ethylamine, Carvedilol Related Compound E | [6][7][9][10] |

| Canonical SMILES | COC1=CC=CC=C1OCCN | [7][9] |

| InChI Key | CKJRKLKVCHMWLV-UHFFFAOYSA-N |[7][10] |

Central Role in Pharmaceutical Synthesis

The primary application driving the large-scale production of 2-(2-Methoxyphenoxy)ethylamine is its function as a key starting material in the synthesis of Carvedilol and Tamsulosin.[5][6][11][12]

-

Carvedilol: A non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure.[13][14] The synthesis involves reacting 4-(2,3-epoxypropoxy)-carbazole with 2-(2-methoxyphenoxy)ethylamine.[12][14]

-

Tamsulosin: An alpha-1 blocker used to treat benign prostatic hyperplasia. Its synthesis also utilizes a 2-(2-alkoxyphenoxy)ethylamine derivative.[11]

-

Amosulalol: Another adrenoceptor antagonist used for hypertension, which also uses this compound as an intermediate.[6]

The structural specificity of the enzyme targets for these drugs necessitates the use of the ortho isomer, explaining its commercial and scientific prevalence over the para isomer.

Caption: Role of 2-(2-Methoxyphenoxy)ethylamine in API synthesis.

Part 3: Synthesis and Analytical Methodologies

Synthesis Protocols: The One-Pot Method for 2-(2-Methoxyphenoxy)ethylamine

Several synthesis routes for 2-(2-Methoxyphenoxy)ethylamine exist, including those involving hazardous reagents like lithium aluminum hydride (LiAlH₄) or costly ones like potassium phthalimide.[11][15] A more recent, cost-effective, and industrially viable "one-pot" method has been developed.[15]

Objective: To synthesize 2-(2-Methoxyphenoxy)ethylamine from basic raw materials in a single reaction vessel, avoiding the isolation of intermediates.

Reaction Principle: This method first synthesizes 2-oxazolidone from urea and ethanolamine, which then directly reacts with guaiacol (2-methoxyphenol) under alkaline catalysis to yield the final product.[15]

Step-by-Step Protocol:

-

Charging the Reactor: To a suitable reaction vessel, add guaiacol (1.0 mol), urea (1.6 mol), ethanolamine (1.6 mol), potassium hydroxide (0.1 mol), and mesitylene as the solvent.[15]

-

First Heating & Holding: Heat the mixture to 170°C. The heating rate should be controlled. Maintain this temperature for a holding period of 6 to 20 hours.[15]

-

Second Reactant Addition: After the first holding period, add ethylenediamine (0.5 mol).[15]

-

Second Heating & Holding: Maintain the temperature at 170°C for an additional 2 hours.[15]

-

Work-up & Isolation:

-

Cool the reaction mixture and dissolve the product by adding water.

-

Adjust the pH to 2 using concentrated hydrochloric acid.

-

Wash the aqueous layer with chloroform to remove organic impurities.

-

Adjust the pH of the aqueous layer to 13 with a 20% sodium hydroxide solution.

-

Extract the product into chloroform.

-

Concentrate the chloroform extract under reduced pressure to obtain the final product as a brownish-black liquid.[15]

-

Caption: Generalized workflow from synthesis to quality control.

Analytical Characterization

Ensuring the identity, purity, and quality of a synthesized compound is paramount. A multi-technique approach is standard practice for the characterization of phenoxyethylamine derivatives and related compounds.[16]

Protocol: General Quality Control Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine purity and quantify the main component.

-

Typical Setup: A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with an acid additive like TFA to improve peak shape. Detection is commonly performed using a UV detector.[16]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: An alternative or complementary technique for purity assessment and identification of volatile impurities.[16]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide definitive structural elucidation. ¹H and ¹³C NMR spectra confirm the chemical structure, including the specific isomeric arrangement (ortho vs. para substitution) by analyzing chemical shifts and coupling patterns.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule (e.g., N-H bends of the amine, C-O-C stretches of the ether, aromatic C-H stretches).[16]

-

Conclusion and Future Outlook

This guide has detailed the known properties of this compound while simultaneously highlighting the extensive body of research and industrial application surrounding its isomer, 2-(2-Methoxyphenoxy)ethylamine. The profound difference in available data is directly linked to the latter's role as a crucial intermediate in the synthesis of high-value pharmaceuticals like Carvedilol.[6][11]

For researchers in drug development, this presents both a challenge and an opportunity. The lack of extensive research on this compound means its pharmacological profile is largely unexplored. It could serve as a novel scaffold or building block in medicinal chemistry programs. Future research should focus on developing efficient synthesis routes for the para isomer and conducting initial pharmacological screenings to determine if it possesses unique biological activities that distinguish it from its well-known counterpart. The established analytical methods for the 2-methoxy isomer provide a robust template for the quality control and characterization of any newly synthesized 4-methoxy derivatives.

References

-

PubChem. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005. Available from: [Link]

- Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

-

precisionFDA. 2-(2-METHOXYPHENOXY)ETHYL AMINE. Available from: [Link]

- Google Patents. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.

-

Wikipedia. Carvedilol. Available from: [Link]

-

CP Lab Safety. This compound, 97%+ Purity, C9H13NO2, 5 grams. Available from: [Link]

-

PubChem. 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199. Available from: [Link]

-

Justia Patents. Novel process for the preparation of 1-(9h-carbazol-4-yloxy)-3-[[2-(-methoxyphenoxy)-ethyl] amino]-propan-2-ol. Available from: [Link]

- Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. cas 98959-77-4|| where to buy this compound Hydrochloride [english.chemenu.com]

- 5. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

- 6. 2-(2-Methoxyphenoxy) Ethylamine Supplier | Punagri [punagri.com]

- 7. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 2-(2-Methoxyphenoxy)ethylamine | LGC Standards [lgcstandards.com]

- 10. GSRS [precision.fda.gov]

- 11. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 12. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 13. Carvedilol - Wikipedia [en.wikipedia.org]

- 14. patents.justia.com [patents.justia.com]

- 15. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermochemical Properties of 2-(4-Methoxyphenoxy)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermochemical properties of 2-(4-Methoxyphenoxy)ethylamine, specifically its melting and boiling points. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its physical characteristics is paramount for its synthesis, purification, handling, and application. This document outlines the experimentally determined values for these properties and details the standard methodologies for their measurement, providing a framework for reproducible and accurate characterization.

Introduction to this compound

This compound (CAS No. 50800-92-5) is a primary amine containing a methoxy-substituted phenoxy group. Its structural features make it a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates and potential drug candidates. The thermochemical properties of a compound, such as its melting and boiling points, are fundamental physical constants that provide insights into its purity, intermolecular forces, and thermal stability. Accurate knowledge of these properties is crucial for process development, quality control, and ensuring consistent performance in various applications.

Core Thermochemical Data

The melting and boiling points of this compound are critical parameters for its physical characterization. The following table summarizes the reported values for this compound.

| Property | Value | Source(s) |

| Melting Point | 38-40 °C | [1][2][3] |

| Boiling Point | 127 °C | [1] |

These values indicate that this compound exists as a low-melting solid at standard ambient temperature and pressure. The relatively low boiling point suggests that it can be purified by distillation, although care must be taken to avoid thermal decomposition.

Experimental Determination of Thermochemical Properties

The accurate determination of melting and boiling points relies on standardized and well-controlled experimental procedures. The following sections detail the principles and step-by-step protocols for measuring these properties for a crystalline organic solid like this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity; impurities tend to depress and broaden the melting range.

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or a temperature sensor. The apparatus is designed to heat the sample slowly and uniformly.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (the completion of melting) are recorded. This range is reported as the melting point.

The choice of a slow heating rate is critical for ensuring that the sample and the thermometer are in thermal equilibrium, leading to an accurate measurement. A rapid heating rate can result in a measured melting point that is higher than the true value. The use of a finely powdered sample ensures uniform heat distribution throughout the solid.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Similar to the melting point, the boiling point is a characteristic physical property that can be used to identify a substance and assess its purity.

For a compound available in sufficient quantity, simple distillation provides an accurate determination of the boiling point.

Step-by-Step Methodology:

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a calibrated thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Sample and Heating: The this compound sample is placed in the distillation flask along with boiling chips or a magnetic stirrer to ensure smooth boiling. The flask is then heated gently.

-

Distillation: As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and condenses back into a liquid, which is collected in the receiving flask.

-

Temperature Reading: The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the substance at the measured atmospheric pressure.

The stability of the temperature reading during distillation serves as an internal validation of the measurement. A constant boiling temperature indicates that a pure substance is being distilled. If the temperature fluctuates significantly, it may suggest the presence of impurities.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the melting and boiling points of this compound.

Caption: Workflow for determining the melting and boiling points.

Conclusion

The thermochemical properties of this compound, specifically its melting point of 38-40 °C and boiling point of 127 °C, are essential data for its application in research and development. The experimental protocols outlined in this guide provide a robust framework for the accurate and reproducible determination of these properties. Adherence to these standard methodologies is crucial for ensuring data integrity and facilitating the successful use of this compound in the synthesis of novel chemical entities.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-(4-Methoxyphenoxy)ethylamine in the Synthesis of Advanced Pharmaceutical Intermediates

Abstract

This comprehensive technical guide provides an in-depth exploration of the synthetic utility of 2-(4-methoxyphenoxy)ethylamine as a critical building block in the preparation of pharmaceutical intermediates. We will delve into the causality behind experimental choices, offering field-proven insights into reaction mechanisms, process optimization, and impurity control. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed, step-by-step protocols for the synthesis of key intermediates for drugs such as Carvedilol and Tamsulosin but also a robust framework for understanding the underlying chemical principles. All protocols are designed as self-validating systems, with integrated analytical checkpoints and safety procedures.

Introduction: The Versatility of a Key Synthon

This compound is a versatile primary amine that serves as a cornerstone in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its structure, featuring a flexible ethylamine chain attached to a methoxy-activated phenyl ring, makes it an ideal nucleophile for a range of synthetic transformations. The methoxy group provides electronic modulation of the aromatic ring, while the primary amine offers a reactive site for the construction of more complex molecular architectures. This guide will focus on its application in the synthesis of cardiovascular drugs, specifically the beta-blocker Carvedilol and the alpha-blocker Tamsulosin, showcasing the strategic importance of this intermediate.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂ | TCI Chemicals[3] |

| Molecular Weight | 167.21 g/mol | TCI Chemicals[3] |

| Appearance | Colorless to light yellow liquid | Thermo Fisher Scientific[4] |

| Boiling Point | 110-115 °C at 2 Torr | EP1506156A1[5] |

| Solubility | Low water solubility | Thermo Fisher Scientific[4] |

Core Synthetic Applications

The primary utility of this compound in pharmaceutical synthesis is as a nucleophile, where the terminal amine group partakes in reactions to form larger, more complex molecules. The following sections will detail its role in the synthesis of two major APIs.

Synthesis of Carvedilol Intermediate

Carvedilol is a non-selective beta-blocker used in the treatment of heart failure and high blood pressure.[2] The key step in its synthesis involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with this compound.[6][7]

The core of this synthesis is a nucleophilic ring-opening of an epoxide. The primary amine of this compound attacks one of the carbon atoms of the oxirane ring in 4-(oxiran-2-ylmethoxy)-9H-carbazole. This reaction is regioselective, with the amine preferentially attacking the sterically less hindered carbon of the epoxide. The reaction proceeds via an SN2 mechanism, resulting in the formation of a secondary amine and a secondary alcohol.

Caption: A simplified synthetic pathway for Tamsulosin.

This protocol describes the formation of a key sulfonamide intermediate.

Materials:

-

R-(-)-5-(2-aminopropyl)-2-methoxy-benzenesulfonic acid

-

A halogenated 2-(2-ethoxyphenoxy)ethane (e.g., chloro, bromo, or iodo derivative)

-

Suitable organic solvent (e.g., n-butanol) [8]* Base (if necessary)

Equipment:

-

Reaction flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Apparatus for solvent removal under vacuum

Procedure:

-

Dissolve R-(-)-5-(2-aminopropyl)-2-methoxy-benzenesulfonic acid in a suitable solvent such as n-butanol. [8]2. Add the halogenated 2-(2-ethoxyphenoxy)ethane to the solution. The reaction involves the nucleophilic substitution of the halogen by the primary amine.

-

Heat the reaction mixture to reflux and maintain for several hours until completion, which can be monitored by HPLC. [8]4. After the reaction is complete, the solvent can be distilled off under reduced pressure. [8]5. The resulting intermediate, 5-{(2R)-2-[2-(2-ethoxy-phenoxy)-ethylamino]-propyl}-2-methoxy-benzenesulfonic acid, can then be carried forward to the next steps of halogenation and ammonolysis to yield Tamsulosin. [9]

Synthesis of this compound

For laboratories that wish to synthesize this key intermediate in-house, several methods have been reported. A common approach starts from guaiacol (2-methoxyphenol). [10]

Synthetic Route from Guaiacol

A multi-step synthesis from guaiacol can be an economical option for large-scale production.

Caption: Synthesis of this compound from guaiacol.

One-Pot Synthesis Method

A more recent, innovative approach involves a one-pot synthesis from guaiacol, urea, and ethanolamine, which avoids the use of expensive reagents like 2-oxazolidone. [10] Key Features of the One-Pot Method:

-

Starting Materials: Guaiacol, urea, ethanolamine, and potassium hydroxide. [10]* Process: The reactants are heated together, and then ethylenediamine is added. The reaction proceeds through the in-situ formation of 2-oxazolidone, which then reacts with guaiacol. [10]* Advantages: This method is cost-effective and has a reduced number of steps compared to traditional routes. [10]

Safety and Handling

2-(2-Methoxyphenoxy)ethylamine and its hydrochloride salt are corrosive and can cause skin and eye burns. [4][11]Proper safety precautions are essential.

Personal Protective Equipment (PPE)

-